Comparative In Vivo Zebrafish Ventralization Potency and Toxicity Profile vs. SJ000291942
In a direct comparative zebrafish embryo assay, SJ000063181 induced dose-dependent ventralization at 1 μM, a phenotype consistent with BMP pathway activation. In contrast, the comparator SJ000291942 (Ventromorphin 1) produced more severe ventralization but also caused significantly higher mortality at lower concentrations, indicating a narrower therapeutic window. The third ventromorphin, SJ000370178 (Ventromorphin 3), exhibited intermediate ventralization and lower potency [1]. This direct head-to-head comparison demonstrates that SJ000063181 offers a balanced efficacy-to-toxicity ratio relative to its closest structural analogs, making it preferable for in vivo studies requiring sustained pathway activation without compromising embryo viability [1].
| Evidence Dimension | In Vivo Phenotypic Activity (Zebrafish Ventralization) and Associated Toxicity |
|---|---|
| Target Compound Data | Induces V1-V3 ventralization phenotypes at 1 μM; lower mortality compared to Vm1 |
| Comparator Or Baseline | SJ000291942 (Ventromorphin 1): Induces severe V4 ventralization; higher mortality at lower concentrations; SJ000370178 (Ventromorphin 3): Intermediate ventralization and lower potency |
| Quantified Difference | SJ000063181 demonstrates a more favorable therapeutic index (efficacy vs. toxicity) than SJ000291942 in the same assay system |
| Conditions | Zebrafish embryos treated at 1 μM for 24 hours post-fertilization; phenotypic scoring based on ventralization scale (V1-V4) |
Why This Matters
This data directly informs selection for in vivo BMP pathway studies where embryo viability and a graded, controllable response are critical for reproducible phenotypic analysis.
- [1] Genthe, J. R., et al. (2017). Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway. ACS Chemical Biology, 12(9), 2436-2447. DOI: 10.1021/acschembio.7b00527 View Source
